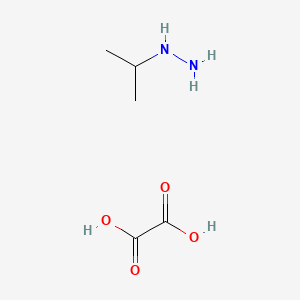

Isopropylhydrazine oxalate

Übersicht

Beschreibung

Isopropylhydrazine oxalate is a useful research compound. Its molecular formula is C5H12N2O4 and its molecular weight is 164.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58183. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Bioorthogonal Chemistry and Controlled Release Systems

Isopropylhydrazine derivatives, particularly those involving bioorthogonal chemical reactions, have been researched for their potential in controlled release systems. A study highlighted the application of 3-isocyanopropyl substituents as masking groups that could be effectively removed in biological systems, demonstrating the utility of these compounds in the controlled release of bioactive agents, including drugs and reporter probes. This reaction was shown to be rapid and could liberate phenols and amines near-quantitatively under physiological conditions, making it attractive for uses in chemical biology and drug delivery (Tu et al., 2018).

Chemical Synthesis and Impurity Control

Research on chemical synthesis processes, such as the Mitsunobu reaction, has identified isopropylhydrazine derivatives as significant byproducts. One study investigated the variable levels of impurities in a drug substance intermediate synthesis involving a Mitsunobu coupling reaction. It was found that one of the precursors for the impurity, isopropylhydrazine dicarboxylate, could crystallize out of the reaction medium, affecting the purity of the final product. This research emphasizes the importance of understanding and controlling the formation of such byproducts in pharmaceutical manufacturing (Mukherjee et al., 2016).

Environmental and Safety Applications

Isopropylhydrazine derivatives have also been explored for environmental and safety applications. For instance, the rejected liquid propellant unsymmetrical dimethylhydrazine (UDMH) was converted into UDMH oxalate, which has potential commercial value. The study on UDMH oxalate indicates its good thermal and aqueous solution stability, suggesting possible applications in environmental safety and the disposal of hazardous materials (Mu et al., 2018).

Wirkmechanismus

Mode of Action

It is known that Isopropylhydrazine, a metabolite of Iproniazid, inhibits the activity of monoamine oxidases (MAOs) both directly and by formation of an active metabolite . Both Iproniazid and Isopropylhydrazine react near the active site of MAOs . .

Biochemical Pathways

Isopropylhydrazine oxalate may potentially affect various biochemical pathways. Oxalates, such as those in this compound, are known to play a role in various processes in soil, such as nutrient availability, weathering of minerals, or precipitation of metal oxalates . .

Result of Action

Oxalates are known to be involved in various processes, such as pollutant bioremediation, wood degradation, biodeterioration processes, and rock weathering processes . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, oxalates are often released by plants as a stress response in conditions of low nutrient availability or elevated levels of toxic metals . .

Eigenschaften

IUPAC Name |

oxalic acid;propan-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.C2H2O4/c1-3(2)5-4;3-1(4)2(5)6/h3,5H,4H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQPDIVFEYAFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40288941 | |

| Record name | propan-2-ylhydrazine ethanedioate(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6629-61-4, 3468-25-5 | |

| Record name | Hydrazine, (1-methylethyl)-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6629-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, oxalate (1:1) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | propan-2-ylhydrazine ethanedioate(1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.